molecular formula C8H5F3KNO3 B1463095 Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate CAS No. 1001924-23-7

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate

Cat. No. B1463095
M. Wt: 259.22 g/mol
InChI Key: IXRHCURKWVAHME-VLNBYUBWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate is a chemical compound with the CAS Number: 1001924-23-7 . It has a molecular weight of 259.23 and its IUPAC name is potassium (2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate . The compound is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid . The country of origin is GB .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Application Summary: This compound has been used in Suzuki–Miyaura (SM) couplings, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The source did not provide specific results or outcomes for the use of this compound in SM coupling .

1,6-Conjugate Addition and Annulation Reactions

  • Application Summary: This compound might be used in 1,6-conjugate addition and annulation reactions of para-quinone methides (p-QMs). These reactions are a rapidly growing field in organic chemistry .
  • Results or Outcomes: The source did not provide specific results or outcomes for the use of this compound in these reactions .

Use in Organic Synthesis

  • Methods of Application: The specific methods of application in organic synthesis were not detailed in the source .
  • Results or Outcomes: The source did not provide specific results or outcomes for the use of this compound in organic synthesis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

potassium;(2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHCURKWVAHME-VLNBYUBWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C=C(/C(F)(F)F)\[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Reactant of Route 2
Reactant of Route 2
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Reactant of Route 4
Reactant of Route 4
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Reactant of Route 5
Reactant of Route 5
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Reactant of Route 6
Reactant of Route 6
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.